molecular formula C9H16ClNO3 B2397630 8-Oxa-2-azaspiro[4.5]decane-3-carboxylic acid hydrochloride CAS No. 2225144-57-8

8-Oxa-2-azaspiro[4.5]decane-3-carboxylic acid hydrochloride

Cat. No. B2397630
CAS RN: 2225144-57-8
M. Wt: 221.68
InChI Key: LFDMXHNLJJJJRP-UHFFFAOYSA-N
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Description

“8-Oxa-2-azaspiro[4.5]decane-3-carboxylic acid hydrochloride” is a compound with the CAS Number: 2225144-57-8 . It has a molecular weight of 221.68 . The compound is in powder form .


Synthesis Analysis

A convenient synthesis of new 8-oxa-2-azaspiro[4.5]decane has been developed from commercially available reagents based on tetrahydropyran-4-carbonitrile and 1-bromo-2-fluoroethane . This compound is promising for the production of important biologically active compounds .


Molecular Structure Analysis

The IUPAC Name of the compound is 8-oxa-2-azaspiro [4.5]decane-3-carboxylic acid hydrochloride . The Inchi Code is 1S/C9H15NO3.ClH/c11-8 (12)7-5-9 (6-10-7)1-3-13-4-2-9;/h7,10H,1-6H2, (H,11,12);1H .


Chemical Reactions Analysis

The compound is intensively studied in reactions with compounds containing pharmacophoric groups . It is used in the synthesis of biologically active compounds and is found within natural compounds .

Scientific Research Applications

Synthesis and Structural Analysis

Research has developed methods for synthesizing derivatives related to 8-Oxa-2-azaspiro[4.5]decane-3-carboxylic acid hydrochloride, showcasing its potential in creating biologically active compounds. For instance, a convenient synthesis route for new 8-oxa-2-azaspiro[4.5]decane derivatives from commercially available reagents has been established, highlighting its promise for producing important biologically active substances (Ogurtsov & Rakitin, 2020). Similarly, the synthesis and crystal structure of 4-(Dichloroacetyl)-1-oxa-4-azaspiro[4.5]decane demonstrates the compound's chiral nature and the cyclohexyl ring adopting a chair conformation (W. Wen, 2002).

Chemical Reactivity and Applications

The compound's enhanced reactivity has been exploited in chemical reactions such as the Castagnoli-Cushman reaction with imines, where cyclic anhydrides like 8-Oxa-1,4-dithiaspiro[4.5]decane-7,9-dione displayed broad substrate scope due to their heightened reactivity (Rashevskii et al., 2020). This underlines the compound's utility in synthesizing novel molecules with potential pharmaceutical applications.

Novel Formation and Synthesis Routes

Another study focused on synthesizing novel formations of 3-methylene-1-oxa-8-heteraspiro[4.5]decan-2-ones, highlighting innovative approaches to creating derivatives of 8-Oxa-2-azaspiro[4.5]decane-3-carboxylic acid hydrochloride. These efforts further emphasize the versatility and potential of the compound in facilitating the synthesis of complex molecular structures with high purity and yield (Satyamurthy et al., 1984).

Potential in Drug Discovery

Moreover, the compound's spirocyclic nature has been leveraged in drug discovery, where novel spirocycles act as multifunctional modules. This showcases the compound's significance in constructing diverse and structurally complex molecules that could serve as key components in developing new therapeutic agents (Li, Rogers-Evans, & Carreira, 2013).

Safety and Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

8-oxa-2-azaspiro[4.5]decane-3-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO3.ClH/c11-8(12)7-5-9(6-10-7)1-3-13-4-2-9;/h7,10H,1-6H2,(H,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFDMXHNLJJJJRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC12CC(NC2)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Oxa-2-azaspiro[4.5]decane-3-carboxylic acid hydrochloride

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